molecular formula C8H15NO B3394421 (R)-3-(Cyclopropylmethyl)morpholine CAS No. 1336031-72-1

(R)-3-(Cyclopropylmethyl)morpholine

Cat. No. B3394421
M. Wt: 141.21 g/mol
InChI Key: PMRUVUSSJRXOGM-MRVPVSSYSA-N
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Description

“®-3-(Cyclopropylmethyl)morpholine” is a complex organic compound. Morpholine, a heterocycle composed of an ether and amine, is commonly used as a precursor in many organic synthesis processes . The morpholine heterocycle is a structural unit found in many bioactive compounds and FDA-approved drugs .


Synthesis Analysis

Access to cyclopropanol is improved by developing a route from highly available, cyclopropyl methyl ketone. The Baeyer-Villiger oxidation inserts oxygen between the cyclopropyl and ketone functionalities, and the alcohol is subsequently unmasked by cleaving the ester with an amine . Cyclopropanes have gained much attention for more than a century because of their interesting and unique reactivity .


Molecular Structure Analysis

The molecular structure and spectroscopic properties of the methyl-cyclopropenyl cation have been investigated by means of state-of-the-art computational approaches . Morpholine is an organic chemical compound which has the chemical formula O(CH2CH2)2NH .


Chemical Reactions Analysis

An unexpected dimerization of cyclopropyl ketones was observed, and analysis of the reaction pathway led to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to afford densely functionalized cyclopentane products .


Physical And Chemical Properties Analysis

Morpholine is widely used as a neutralizing amine in combating carbonic acid corrosion in condensate return lines of steam boiler systems . The physical and chemical properties of morpholine make it useful in various purification procedures .

Safety And Hazards

The hazards of handling N-methylmorpholine-N-oxide (NMMO) cannot be described often enough, although it is a rather common (co-)solvent for cellulose . NMMO is fully biodegradable, non-toxic and non-ecotoxic .

Future Directions

The generation of more complex C-functionalized morpholine derivatives remains considerably underexplored . Using systematic chemical diversity (SCD), a concept that guides the expansion of saturated drug-like scaffolds through regiochemical and stereochemical variation, we describe the synthesis of a collection of methyl-substituted morpholine acetic acid esters starting from enantiomerically pure amino acids and amino alcohols .

properties

IUPAC Name

(3R)-3-(cyclopropylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRUVUSSJRXOGM-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856269
Record name (3R)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Cyclopropylmethyl)morpholine

CAS RN

1336031-72-1
Record name (3R)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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